

4-Bromo-2-fluorobenzoyl chloride chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-2-fluorobenzoyl chloride*

Cat. No.: *B140607*

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An In-depth Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial building block in modern organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group and two distinct halogen substituents (bromo and fluoro), makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

The unique substitution pattern on the benzene ring imparts specific chemical and physical characteristics to **4-Bromo-2-fluorobenzoyl chloride**, which are essential for its handling, storage, and reaction planning.

Identifiers and General Properties

Property	Value
CAS Number	151982-51-3 [1]
IUPAC Name	4-bromo-2-fluorobenzoyl chloride [1]
Molecular Formula	C ₇ H ₃ BrClFO [1]
Molecular Weight	237.45 g/mol [2]
Canonical SMILES	C1=CC(=C(C=C1Br)F)C(=O)Cl [2]
InChI Key	PCFIABOQFAFDAU-UHFFFAOYSA-N [1]

Physical Data

Property	Value
Appearance	Colorless to white to pale yellow fused solid or clear liquid [1]
Melting Point	24-25 °C [3]
Boiling Point	86-88 °C at 15 mmHg
Density	1.742 g/cm ³
Refractive Index	1.5860-1.5900 at 20°C [4]
Solubility	Hydrolyzes in water. Soluble in many organic solvents like dichloromethane, ethyl acetate, and toluene. [3][5]

Safety and Handling

4-Bromo-2-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

Hazard Statement	Description
H314	Causes severe skin burns and eye damage [2]

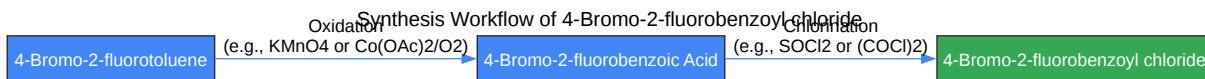
Precautionary Measures:

- Handle under an inert atmosphere (e.g., nitrogen or argon).
- Store in a cool, dry, and well-ventilated area away from moisture.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [\[6\]](#)
- In case of accident or if you feel unwell, seek medical advice immediately. [\[6\]](#)

Synthesis and Experimental Protocols

The most common and efficient method for the preparation of **4-Bromo-2-fluorobenzoyl chloride** is the chlorination of its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.

Synthesis Workflow Diagram



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Caption: General synthesis route for **4-Bromo-2-fluorobenzoyl chloride**.

Experimental Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This protocol describes the oxidation of 4-bromo-2-fluorotoluene to produce the necessary carboxylic acid precursor.

Materials:

- 4-bromo-2-fluorotoluene
- Pyridine
- Water
- Potassium permanganate (KMnO₄)
- 3N Sodium hydroxide (NaOH)
- 6N Hydrochloric acid (HCl)
- Ethanol
- Diatomaceous earth

Procedure:

- A mixture of pyridine and water (1:1) is heated to 90°C.
- 4-bromo-2-fluorotoluene (20.0 g, 0.10 mol) is slowly added to the heated mixture.^[7]
- Potassium permanganate (66.0 g, 0.42 mmol) is then added portion-wise to the reaction mixture.^[7]
- The reaction mixture is stirred at 90°C for 3 hours.^[7]
- After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.^[7]
- The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).^[7]
- The ethanol is removed from the filtrate under reduced pressure.
- The remaining aqueous solution is acidified with 6N hydrochloric acid to a pH of 2, resulting in the precipitation of a white solid.^[7]
- The precipitate is collected by filtration and dried to yield 4-Bromo-2-fluorobenzoic acid (17.0 g, 73% yield).^[7]

Experimental Protocol 2: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

This protocol details the conversion of 4-bromo-2-fluorobenzoic acid to the target acyl chloride using thionyl chloride.

Materials:

- 4-bromo-2-fluorobenzoic acid
- Ethyl acetate
- N,N-Dimethylformamide (DMF)
- Thionyl chloride (SOCl_2)

Procedure:

- To a suspension of 4-bromo-2-fluorobenzoic acid (175.0 g, 0.79 mol) in ethyl acetate (1.5 L), add N,N-Dimethylformamide (4.4 mL, 0.057 mol) and cool the mixture to 15-20°C.[8]
- Slowly add thionyl chloride (437.5 mL, 6.02 mol) to the reaction mixture.[8]
- Heat the reaction mixture to 50-55°C and maintain for 3 to 4 hours.[8]
- After the reaction is complete, distill off the solvent and excess thionyl chloride to obtain the crude **4-Bromo-2-fluorobenzoyl chloride** as a residue.[8] This product is often used in the next step without further purification.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes **4-Bromo-2-fluorobenzoyl chloride** a valuable reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecules.

Key Reactions Diagram

Key Reactions of 4-Bromo-2-fluorobenzoyl chloride

Nucleophilic Acyl Substitution

4-Bromo-2-fluorobenzoyl chloride

Amide

Ester

Thioester

Friedel-Crafts Acylation

4-Bromo-2-fluorobenzoyl chloride

Arene

Aromatic Ketone

Lewis Acid (e.g., AlCl₃)[Click to download full resolution via product page](#)

Caption: Common reaction pathways for **4-Bromo-2-fluorobenzoyl chloride**.

Applications in Drug Development

4-Bromo-2-fluorobenzoyl chloride is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.

In the synthesis of Enzalutamide, **4-Bromo-2-fluorobenzoyl chloride** is typically reacted with methylamine to form 4-bromo-2-fluoro-N-methylbenzamide. This amide then undergoes further transformations to construct the final complex structure of the drug. The presence of the bromo and fluoro substituents in the starting material is crucial for the subsequent reaction steps and the biological activity of the final product.[9][10]

Conclusion

4-Bromo-2-fluorobenzoyl chloride is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, coupled with established synthetic protocols, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its reactivity, handling requirements, and synthetic

utility is essential for its effective and safe application in the development of novel chemical entities.

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- To cite this document: BenchChem. [4-Bromo-2-fluorobenzoyl chloride chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140607#4-bromo-2-fluorobenzoyl-chloride-chemical-and-physical-properties>]

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